1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a thiophene ring substituted with chlorine, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated cyclopropane.
Chlorination: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Halogenated Thiophenes: Formed by electrophilic aromatic substitution.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carbaldehyde
- N-((5-Chlorothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide
Uniqueness
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopropane ring and the thiophene ring further enhances its chemical diversity and utility in various fields.
Properties
Molecular Formula |
C8H8Cl2O2S2 |
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Molecular Weight |
271.2 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S2/c9-7-2-1-6(13-7)5-8(3-4-8)14(10,11)12/h1-2H,3-5H2 |
InChI Key |
FUSYLKSOMULSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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